molecular formula C26H18FN3O5S2 B2795854 1-(1,3-benzodioxol-5-yl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone CAS No. 932529-27-6

1-(1,3-benzodioxol-5-yl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone

Cat. No. B2795854
CAS RN: 932529-27-6
M. Wt: 535.56
InChI Key: UPIWXLBMFXQNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-yl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone is a useful research compound. Its molecular formula is C26H18FN3O5S2 and its molecular weight is 535.56. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis Techniques

Researchers have developed efficient, microwave-mediated synthesis techniques for benzothiazole- and benzimidazole-based heterocycles. These methods involve versatile building blocks for synthesizing novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, utilized as synthons for constructing various heterocycles pendant to benzothiazole and benzimidazole ring systems. This approach is pivotal for generating libraries of compounds for further pharmacological screening (Darweesh et al., 2016).

Anti-HIV Activity

Structural modifications of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives have shown enhanced anti-HIV activity. By adjusting accessory groups at specific positions, researchers have successfully developed more potent anti-HIV agents, demonstrating the potential of such compounds in antiretroviral therapy (Mizuhara et al., 2012).

Biological Activities and Applications

Synthesis of novel 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives has led to the discovery of compounds with potent immunosuppressive and immunostimulatory activities. These findings indicate the potential of benzothiazin-based compounds in developing new immunomodulatory drugs (Abdel‐Aziz et al., 2011).

Anti-bacterial and Anti-fungal Activities

Research has also focused on synthesizing pyrazolobenzothiazine-based chalcones and their pyrimidine derivatives, revealing marked anti-bacterial and anti-fungal activities against various strains. These findings underscore the therapeutic potential of benzothiazin compounds in treating microbial infections (Bukhari et al., 2011).

Novel Heterocyclic Compounds

The synthesis of new heterocyclic compounds, such as pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazin derivatives, has demonstrated potential as inhibitors of 15-lipoxygenase. These studies contribute to the development of novel therapeutic agents with specific enzyme inhibition properties (Asghari et al., 2016).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[6-[(3-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18FN3O5S2/c27-18-5-3-4-16(10-18)13-30-20-7-2-1-6-19(20)25-24(37(30,32)33)12-28-26(29-25)36-14-21(31)17-8-9-22-23(11-17)35-15-34-22/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIWXLBMFXQNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC=C4C(=N3)C5=CC=CC=C5N(S4(=O)=O)CC6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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